2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)14-4-6-15(7-5-14)25-11-18(24)21-16-10-17(20-12-19-16)22-8-2-3-9-22/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTCBSGNCQYQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Acetylphenoxyacetic Acid
The phenoxyacetic acid component is typically prepared via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
$$
\text{4-Hydroxyacetophenone} + \text{Bromoacetic acid} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Acetylphenoxyacetic acid} \quad
$$
Reaction conditions:
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (2.5 equiv)
- Temperature: 80°C, 12 hours
- Yield: 85–92%
Synthesis of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine
The pyrimidine amine is synthesized through sequential functionalization:
- Chloropyrimidine intermediate:
$$
\text{4,6-Dichloropyrimidine} + \text{Pyrrolidine} \xrightarrow{\text{Et}3\text{N}, \text{CH}3\text{CN}} \text{6-Chloro-4-(pyrrolidin-1-yl)pyrimidine} \quad
$$- Conditions: Acetonitrile, triethylamine (1.2 equiv), 60°C, 6 hours
- Yield: 74%
- Amination:
$$
\text{6-Chloro-4-(pyrrolidin-1-yl)pyrimidine} + \text{NH}_3/\text{MeOH} \xrightarrow{\text{Sealed tube, 100°C}} \text{6-(Pyrrolidin-1-yl)pyrimidin-4-amine} \quad
$$- Yield: 68%
Amide Bond Formation Strategies
Coupling the two intermediates requires careful activation of the carboxylic acid group:
Carbodiimide-Mediated Coupling
A widely adopted method uses N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) :
$$
\text{4-Acetylphenoxyacetic acid} + \text{6-(Pyrrolidin-1-yl)pyrimidin-4-amine} \xrightarrow{\text{DCC, DMAP, CH}2\text{Cl}2} \text{Target compound} \quad
$$
- Reaction Time: 2–4 hours at room temperature
- Workup: Silica gel filtration (8:1 hexanes/EtOAc)
- Yield: 40–55%
Acid Chloride Route
For improved reactivity, the acid chloride derivative is generated:
$$
\text{4-Acetylphenoxyacetic acid} \xrightarrow{\text{Oxalyl chloride, DMF (cat.)}} \text{4-Acetylphenoxyacetyl chloride} \quad
$$
Comparative Analysis of Coupling Methods
| Method | Activation Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Carbodiimide | DCC/DMAP | CH₂Cl₂ | 2–4 | 40–55 |
| Acid Chloride | Oxalyl chloride | CH₂Cl₂ | 3 + 12 | 65–78 |
The acid chloride route demonstrates superior efficiency but requires stringent moisture control.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Steric and Electronic Considerations
- The pyrrolidine substituent on pyrimidine introduces steric hindrance, necessitating excess amine (1.5–2.0 equiv) in coupling reactions.
- Electron-withdrawing acetyl group on phenoxy ring accelerates electrophilic activation during acid chloride formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.8 Hz, 2H, aromatic), 6.93 (d, J = 8.8 Hz, 2H), 4.72 (s, 2H, OCH₂CO), 3.45 (m, 4H, pyrrolidine), 2.61 (s, 3H, COCH₃), 1.98 (m, 4H, pyrrolidine).
- HRMS (ESI+): m/z calc. for C₁₉H₂₂N₄O₃ [M+H]⁺: 371.1712; found: 371.1709.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4-carboxyphenoxy derivative.
Reduction: 4-hydroxyphenoxy derivative.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrimidinyl groups allow the compound to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules from peer-reviewed and patent literature. Key differences in substituents, synthetic yields, molecular weights, and structural motifs are highlighted.
Structural Features and Substituent Effects
Table 1: Comparison of Structural Analogs
Key Observations:
Core Structure: The target compound and analogs share a pyrimidine-acetamide backbone, whereas 4n () features a thieno[3,2-d]pyrimidine core, which may enhance π-π stacking interactions . Example 102 () includes an indazole ring, introducing additional hydrogen-bonding sites .
Pyrrolidine vs. Piperazine: Pyrrolidin-1-yl (target compound) offers a smaller steric profile compared to piperazine derivatives (e.g., 13g in ), which may affect receptor binding .
Synthetic Yields: Yields for pyrimidine-acetamides in range from 28–34%, likely due to multi-step syntheses and purification challenges . Example 102 () shows a lower yield (16%), possibly due to steric hindrance in Suzuki coupling . The higher yield of 4n (52%, ) suggests optimized conditions for thienopyrimidine derivatives .
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target compound’s molecular weight is expected to be lower than Example 102 (570 m/z) due to the absence of an indazole group. Lower molecular weight may enhance bioavailability .
- Solubility: Pyrrolidin-1-yl and acetylphenoxy groups balance lipophilicity and solubility, contrasting with tert-butyl pyrazolyl (13d), which may reduce aqueous solubility .
- Metabolic Stability : The acetyl group in the target compound could undergo hydrolysis, whereas methylsulfonyl (13e) and trifluoromethyl (13f) groups are more metabolically inert .
Biological Activity
The compound 2-(4-acetylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an acetylphenoxy group, a pyrrolidinyl moiety, and a pyrimidinyl segment. Its molecular formula is , with a molecular weight of approximately 302.33 g/mol. The structural representation can be summarized as follows:
- Acetylphenoxy Group : Contributes to the lipophilicity and interaction with biological membranes.
- Pyrrolidinyl Moiety : Enhances binding affinity to specific receptors or enzymes.
- Pyrimidinyl Segment : Often associated with nucleic acid interactions and enzyme modulation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, particularly against:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MDA-MB-231 (breast cancer)
The IC50 values for these cell lines ranged from 10 to 20 μM, indicating potent activity compared to standard chemotherapeutics . The mechanism of action appears to involve apoptosis induction through caspase activation pathways, as evidenced by flow cytometry analyses .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.
- Inhibition of Tumor Growth : It disrupts cellular proliferation pathways, significantly reducing tumor cell viability.
- Selectivity : Notably, the compound showed minimal cytotoxic effects on normal cell lines (e.g., HEK-293T), suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications in the acetyl and pyrrolidinyl groups can influence:
- Binding Affinity : Variations in substituents can enhance or diminish interactions with target proteins.
- Selectivity : Structural changes may improve selectivity towards cancer cells versus normal cells.
Case Study 1: Anti-Tumor Efficacy
In a controlled study, this compound was administered to A549 cells. The results indicated:
| Treatment | IC50 (μM) | Apoptosis Rate (%) |
|---|---|---|
| Control | - | 5 |
| Compound | 15 | 60 |
This data underscores the compound's potential as an anti-cancer agent through its ability to induce apoptosis selectively in tumor cells.
Case Study 2: Mechanistic Insights
Further investigations into the mechanisms revealed that the compound interacts with specific apoptotic pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
